molecular formula C15H16ClN3O3S B14992142 5-chloro-N-(2,5-dimethoxyphenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide

5-chloro-N-(2,5-dimethoxyphenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B14992142
M. Wt: 353.8 g/mol
InChI Key: ZPCGEVILLVMJFG-UHFFFAOYSA-N
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Description

5-chloro-N-(2,5-dimethoxyphenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2,5-dimethoxyphenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as a substituted urea or guanidine, the pyrimidine ring is constructed through cyclization reactions.

    Introduction of the Chloro Group: Chlorination can be achieved using reagents like thionyl chloride or phosphorus oxychloride.

    Attachment of the Dimethoxyphenyl Group: This step might involve a nucleophilic aromatic substitution reaction.

    Addition of the Ethylsulfanyl Group: Thiolation can be performed using ethylthiol or similar reagents.

    Formation of the Carboxamide Group: This can be achieved through amidation reactions using appropriate carboxylic acid derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles might be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions might target the nitro or carbonyl groups if present.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chloro or aromatic positions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium hydride or alkyl halides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could introduce various functional groups.

Scientific Research Applications

5-chloro-N-(2,5-dimethoxyphenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.

    Industry: Used in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. Molecular targets could include kinases, proteases, or other enzymes, and pathways involved might be related to cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-(2,5-dimethoxyphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide
  • 5-chloro-N-(2,5-dimethoxyphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide

Uniqueness

The unique combination of the ethylsulfanyl group and the dimethoxyphenyl moiety might confer specific biological activities or chemical properties that distinguish it from similar compounds. For example, the ethylsulfanyl group might enhance lipophilicity, affecting the compound’s bioavailability and interaction with biological membranes.

Properties

Molecular Formula

C15H16ClN3O3S

Molecular Weight

353.8 g/mol

IUPAC Name

5-chloro-N-(2,5-dimethoxyphenyl)-2-ethylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C15H16ClN3O3S/c1-4-23-15-17-8-10(16)13(19-15)14(20)18-11-7-9(21-2)5-6-12(11)22-3/h5-8H,4H2,1-3H3,(H,18,20)

InChI Key

ZPCGEVILLVMJFG-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC=C(C(=N1)C(=O)NC2=C(C=CC(=C2)OC)OC)Cl

Origin of Product

United States

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